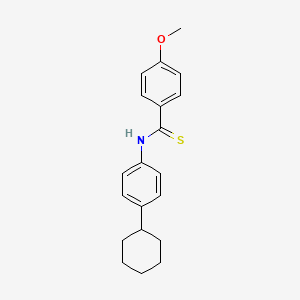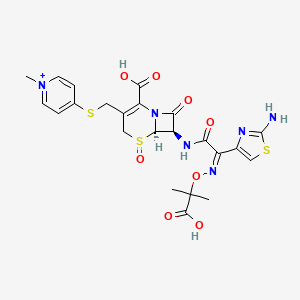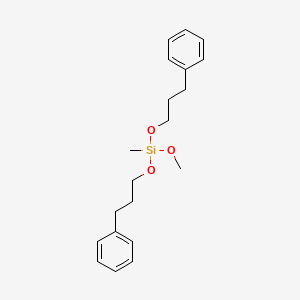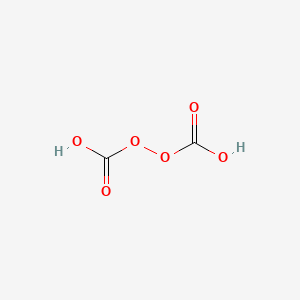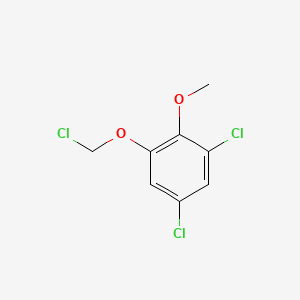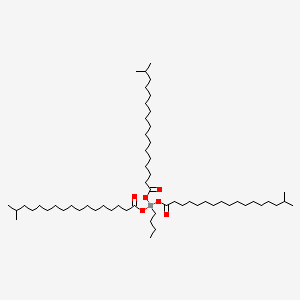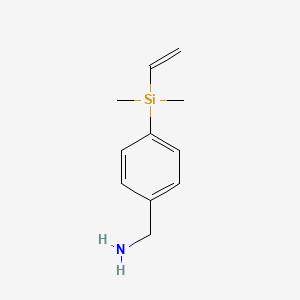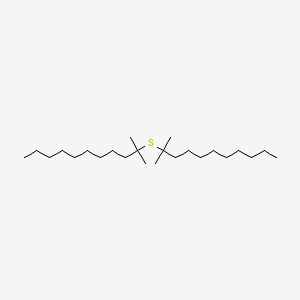
Thiobis-tert-dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiobis-tert-dodecane can be synthesized through the reaction of tert-dodecyl mercaptan with tert-dodecyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through distillation and recrystallization to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Thiobis-tert-dodecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like tert-dodecyl chloride are used in the presence of a base
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted this compound derivatives
Aplicaciones Científicas De Investigación
Thiobis-tert-dodecane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers
Mecanismo De Acción
The mechanism of action of thiobis-tert-dodecane involves its interaction with various molecular targets. In oxidation reactions, it acts as a nucleophile, attacking electrophilic centers. In reduction reactions, it donates electrons to reduce other compounds. Its sulfur atom plays a crucial role in these reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
- Dodecyl sulfide
- Didodecyl sulfide
- Dilauryl sulfide
- Bis(dodecyl)sulfide
Comparison: Thiobis-tert-dodecane is unique due to its tert-dodecyl groups, which provide steric hindrance and enhance its stability compared to other similar compounds. This makes it particularly useful in applications where stability under harsh conditions is required .
Propiedades
Número CAS |
94248-75-6 |
|---|---|
Fórmula molecular |
C24H50S |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylundecan-2-ylsulfanyl)undecane |
InChI |
InChI=1S/C24H50S/c1-7-9-11-13-15-17-19-21-23(3,4)25-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
Clave InChI |
NQOBRFWZKOMKOG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)(C)SC(C)(C)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
